trichlorothiophene-2-carbonitrile
Description
Trichlorothiophene-2-carbonitrile (C5HCl3NS) is a halogenated thiophene derivative featuring three chlorine substituents on the thiophene ring and a cyano group at the 2-position. Thiophene-based carbonitriles are valued in medicinal and materials chemistry for their electronic properties, reactivity, and bioactivity, particularly as intermediates in synthesizing pharmaceuticals and agrochemicals .
Properties
CAS No. |
71105-25-4 |
|---|---|
Molecular Formula |
C5Cl3NS |
Molecular Weight |
212.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trichlorothiophene-2-carbonitrile typically involves the chlorination of thiophene-2-carbonitrile. One common method is the reaction of thiophene-2-carbonitrile with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the thiophene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is carefully monitored to prevent over-chlorination and to ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
Trichlorothiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Trichlorothiophene-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of trichlorothiophene-2-carbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrile group and chlorine atoms can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares trichlorothiophene-2-carbonitrile with key analogs reported in the literature, focusing on substituents, synthesis, and biological activity:
Key Observations:
- Chlorination Impact: Increasing chlorine atoms on the thiophene ring (e.g., dichloro vs. Trichlorination may further amplify this effect but could reduce solubility.
- Synthetic Complexity: Dichloro derivatives require multi-step reactions, including reflux in pyridine (6 hours) or overnight stirring with chloroacetone .
- Bioactivity Trends: Dichlorothiophene-carbonitriles exhibit marked cytotoxicity (IC50 values <10 µM in some cancer cell lines) , while mono-chloro derivatives are primarily synthetic intermediates .
Antibacterial and Cytotoxic Activity
Dichlorothiophene-carbonitriles (e.g., compound 2a) demonstrate potent activity against Gram-positive bacteria (MIC: 8–16 µg/mL) and moderate cytotoxicity against HeLa cells (IC50: 12.5 µM) . The electron-withdrawing cyano group enhances electrophilicity, facilitating interactions with bacterial enzymes or DNA.
Kinase Inhibition
Pyridine-thiophene-carbonitrile hybrids (e.g., compound 2 from ) inhibit CDK2, a cyclin-dependent kinase implicated in cancer progression. The thiophene ring’s electron-rich system likely contributes to binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
